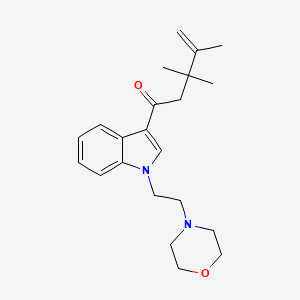
4E-Deacetylchromolaenide 4'-O-acetate
Overview
Description
4E-Deacetylchromolaenide 4’-O-acetate, also known as Compound 11, is a sesquiterpenoid that can be isolated from Eupatorium chinense L . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4E-Deacetylchromolaenide 4’-O-acetate is represented by the formula C22H28O7 . The compound has a molecular weight of 404.45 .Scientific Research Applications
Role in Alzheimer's Disease Research
4E-Deacetylchromolaenide 4'-O-acetate, as a derivative of chromolaenide, may have implications in Alzheimer's disease research. Studies on related compounds like sodium 4-phenylbutyrate, a histone deacetylase inhibitor, have shown potential in reversing memory deficits and reducing tau pathology in Alzheimer's disease models without altering β-amyloid burden (Ricobaraza et al., 2009).
Potential in Neuroprotection and Cognitive Enhancement
Derivatives of 4E-Deacetylchromolaenide might contribute to neuroprotection and cognitive enhancement, as indicated by research on similar compounds affecting histone acetylation and chromatin modification, crucial for memory storage and synaptic plasticity (Ricobaraza et al., 2009).
Involvement in Cellular Processes
Compounds related to 4E-Deacetylchromolaenide have been observed to play a significant role in various cellular processes. This includes histone acetylation, affecting transcription factors and signal transduction mediators, highlighting the potential of derivatives of 4E-Deacetylchromolaenide in regulating critical intracellular pathways (Drummond et al., 2005).
Impact on Epigenetic Regulation
The impact of 4E-Deacetylchromolaenide derivatives on epigenetic regulation, specifically in histone deacetylation, can be extrapolated from studies on other histone deacetylases (HDACs). These compounds could potentially modulate acetylation of various proteins, including histones, thereby regulating gene expression and influencing cellular functions such as chromatin remodeling and gene regulation (Shakespear et al., 2011).
properties
IUPAC Name |
(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULROFCOEMAPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137796305 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



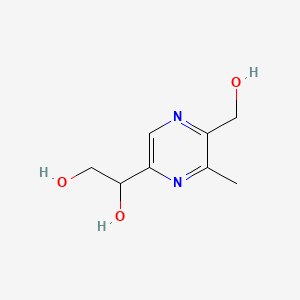

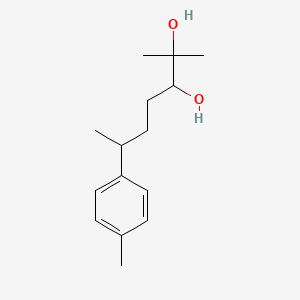
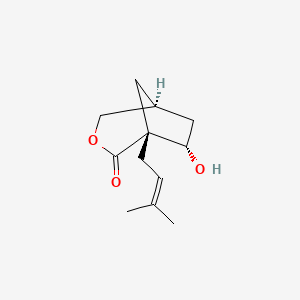


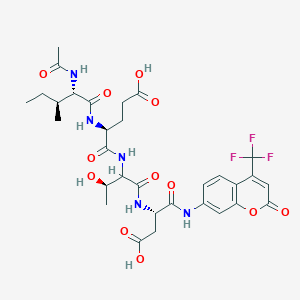
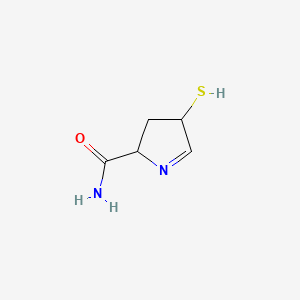
![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)
